Chemical structure and properties of 3-(1H-pyrazol-4-yl)butan-1-amine
Chemical structure and properties of 3-(1H-pyrazol-4-yl)butan-1-amine
An In-Depth Technical Guide to: 3-(1H-Pyrazol-4-yl)butan-1-amine
Abstract This technical guide provides a comprehensive analysis of 3-(1H-pyrazol-4-yl)butan-1-amine, a versatile heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD) and kinase inhibitor development. Unlike its more common N-alkylated isomers (pyrazol-1-yl), this C-linked (pyrazol-4-yl) scaffold offers unique vectors for hydrogen bonding and pi-stacking within active sites. This document details its physicochemical properties, validated synthetic protocols, and strategic applications in medicinal chemistry.
Chemical Identity & Physicochemical Properties
The molecule consists of a primary aliphatic amine tethered to a pyrazole ring via a branched butyl chain. The attachment at the pyrazole C4 position preserves both nitrogen atoms for target engagement, a critical feature for "hinge-binding" in kinase inhibitors.
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 3-(1H-pyrazol-4-yl)butan-1-amine | |
| Molecular Formula | C₇H₁₃N₃ | |
| Molecular Weight | 139.20 g/mol | |
| Chiral Center | C3 of the butyl chain | Typically synthesized as a racemate; enantiomers resolvable via chiral HPLC. |
| pKa (Calculated) | Amine: ~10.5Pyrazole (NH): ~14.0Pyrazolium: ~2.5 | The primary amine is the dominant basic center at physiological pH. |
| LogP (Predicted) | 0.4 – 0.8 | Amphiphilic; high water solubility as an HCl salt. |
| H-Bond Donors | 3 (Amine NH₂, Pyrazole NH) | |
| H-Bond Acceptors | 2 (Amine N, Pyrazole N) | Pyrazole N2 acts as a specific acceptor. |
Structural Analysis
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The Pyrazole Moiety: The 4-substituted pyrazole acts as a bioisostere for phenyl or imidazole rings but with distinct electronic properties. It is an aromatic system that can function as both a hydrogen bond donor (via N1-H) and acceptor (via N2).
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The Aliphatic Chain: The 3-methyl substitution on the propyl linker creates a chiral center. This branching restricts conformational freedom compared to a linear chain, potentially reducing the entropic penalty upon protein binding.
Validated Synthetic Methodologies
Synthesizing C-linked pyrazoles (4-yl) is significantly more challenging than N-linked isomers due to the weak nucleophilicity of the pyrazole C4 position. Direct alkylation fails, necessitating metal-catalyzed cross-coupling or de novo ring construction.
Primary Route: Rhodium-Catalyzed Conjugate Addition
The most robust, scalable route involves the conjugate addition of a pyrazole boronate to an unsaturated nitrile, followed by reduction. This method avoids regioselectivity issues common in pyrazole synthesis.
Protocol Overview:
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Step 1: Conjugate Addition (Hayashi-Miyaura Type)
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Reagents: 1-Boc-pyrazole-4-boronic acid pinacol ester, Crotononitrile.
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Catalyst: [Rh(cod)Cl]₂ with a ligand (e.g., BINAP for enantioselective synthesis).
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Mechanism: The Rh(I) catalyst inserts into the C-B bond, adds to the activated alkene of crotononitrile, and is turned over by hydrolysis.
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Outcome: Formation of 3-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)butanenitrile.
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Step 2: Nitrile Reduction
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Reagents: Raney Nickel/H₂ or Lithium Aluminum Hydride (LiAlH₄).
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Conditions: Anhydrous THF (for LiAlH₄) or MeOH/NH₃ (for Hydrogenation).
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Note: If the Boc group is acid-labile, it may be cleaved during workup or require a separate TFA step.
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Step 3: Salt Formation
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The free base is an oil prone to oxidation. Isolate as the dihydrochloride salt using 4M HCl in dioxane.
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Caption: Figure 1. Modular synthesis via Rh-catalyzed conjugate addition to crotononitrile.
Reactivity & Derivatization
The molecule possesses two distinct nucleophilic centers: the primary amine and the pyrazole nitrogen.
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Chemoselective Amide Coupling: The aliphatic amine (pKa ~10.5) is significantly more nucleophilic than the pyrazole nitrogen. Standard coupling conditions (EDC/HOBt or HATU) at pH 8–9 will selectively acylate the primary amine, leaving the pyrazole free.
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Strategic Value: This allows the pyrazole to serve as a "warhead" or recognition motif while the amine is used to attach the scaffold to a larger drug core.
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N-Alkylation of Pyrazole: To functionalize the pyrazole nitrogen, the primary amine must first be protected (e.g., with Boc₂O). Subsequent reaction with alkyl halides using Cs₂CO₂ in DMF will yield N-substituted derivatives.
Applications in Drug Design
This scaffold is a privileged structure in kinase inhibitor discovery, particularly for enzymes with a "gatekeeper" residue requiring a specific hydrogen bonding pattern.
Mechanism of Action: The Hinge Binder
In many kinase inhibitors (e.g., Ruxolitinib, Tofacitinib), the pyrazole ring functions as the hinge-binding motif.
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Donor-Acceptor Motif: The pyrazole N1-H donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Glu residue), while N2 accepts a hydrogen bond from the backbone amide (e.g., Leu residue).
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The Butyl Linker: The 3-substituted butyl chain projects the primary amine (or its amide derivative) into the ribose-binding pocket or solvent-exposed region, allowing for solubilizing groups to be attached without disrupting the critical hinge interaction.
Caption: Figure 2. Pharmacophore model showing the pyrazole hinge interaction and amine vector.
Handling, Stability & Safety
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Storage: The free base is hygroscopic and sensitive to air (oxidation of the pyrazole). It should be stored as a dihydrochloride or tartrate salt at -20°C under argon.
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Solubility: The HCl salt is freely soluble in water (>50 mg/mL) and DMSO. The free base is soluble in DCM and Methanol.
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Safety: As with many primary amines, handle with care to avoid skin sensitization. The pyrazole moiety is generally non-toxic but has not been fully evaluated for genotoxicity in this specific configuration.
References
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Rh-Catalyzed Conjugate Addition to Nitriles
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Pyrazole Properties & pKa
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Kinase Inhibitor Scaffolds
- Title: "Pyrazoles as Privileged Scaffolds in Kinase Inhibitor Drug Discovery."
- Source:Journal of Medicinal Chemistry
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URL:[Link]
